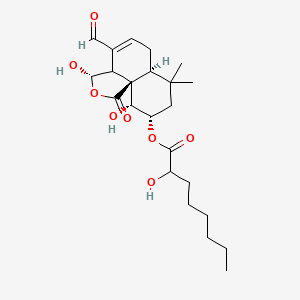

Mniopetal C

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

158761-00-3 |

|---|---|

Molecular Formula |

C23H34O8 |

Molecular Weight |

438.5 g/mol |

IUPAC Name |

[(3S,6aS,9S,10R,10aR)-4-formyl-3,10-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-9-yl] 2-hydroxyoctanoate |

InChI |

InChI=1S/C23H34O8/c1-4-5-6-7-8-14(25)19(27)30-15-11-22(2,3)16-10-9-13(12-24)17-20(28)31-21(29)23(16,17)18(15)26/h9,12,14-18,20,25-26,28H,4-8,10-11H2,1-3H3/t14?,15-,16-,17?,18-,20-,23+/m0/s1 |

InChI Key |

DSJKYHXDKAFGAJ-PUGZUPJRSA-N |

Isomeric SMILES |

CCCCCCC(C(=O)O[C@H]1CC([C@@H]2CC=C(C3[C@]2([C@H]1O)C(=O)O[C@@H]3O)C=O)(C)C)O |

Canonical SMILES |

CCCCCCC(C(=O)OC1CC(C2CC=C(C3C2(C1O)C(=O)OC3O)C=O)(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of Mniopetalane Sesquiterpenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mniopetal compounds, a class of biologically active drimane-type sesquiterpenoids, are natural products isolated from fungi of the genus Mniopetalum. Their unique bicyclic structure and potential therapeutic applications have garnered significant interest. This technical guide provides an in-depth exploration of the biosynthetic pathway of these fungal metabolites, from the primary metabolic precursors to the final tailored molecules. It details the enzymatic machinery, the underlying genetic organization, and the experimental methodologies used to elucidate this complex pathway, offering a comprehensive resource for researchers in natural product chemistry, synthetic biology, and drug development.

Introduction to Mniopetal Compounds and Drimane Sesquiterpenoids

Mniopetal compounds belong to the drimane-type sesquiterpenoids, a large family of C15 natural products characterized by a bicyclic decahydronaphthalene skeleton.[1][2][3] These compounds are not exclusive to fungi and have been identified in a wide range of organisms, including plants, bacteria, and marine sponges, where they exhibit diverse biological activities such as antimicrobial, anti-inflammatory, and cytotoxic properties.[4][5] In fungi, particularly within the phylum Ascomycota (e.g., Aspergillus and Penicillium species), drimane sesquiterpenoids often feature additional structural modifications, such as the presence of a γ-butyrolactone ring and esterification with polyketide chains, which can enhance their bioactivity.[4] The elucidation of their biosynthesis is crucial for understanding their chemical diversity and for developing biotechnological production platforms.

The Core Biosynthetic Pathway

The biosynthesis of Mniopetal compounds, like all fungal sesquiterpenoids, originates from the universal C5 isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). In fungi, these precursors are synthesized exclusively via the mevalonate (MVA) pathway.[1][6]

The pathway can be divided into three main stages:

-

Precursor Supply: The MVA pathway converts acetyl-CoA into IPP and DMAPP.

-

Scaffold Formation: Head-to-tail condensation of IPP and DMAPP molecules yields the C15 linear precursor, farnesyl pyrophosphate (FPP). A dedicated terpene synthase then catalyzes the complex cyclization of FPP to form the characteristic bicyclic drimane scaffold.

-

Structural Diversification (Tailoring): The drimane skeleton undergoes a series of post-cyclization modifications, including hydroxylations, oxidations, and esterifications, catalyzed by tailoring enzymes. These reactions generate the vast chemical diversity observed in this compound class, including the specific Mniopetal structures.

The genes encoding the enzymes for scaffold formation and tailoring are typically organized into a contiguous block on the chromosome known as a Biosynthetic Gene Cluster (BGC). This co-localization facilitates the coordinated regulation of the entire pathway.[7]

Caption: Overview of the Mniopetal compound biosynthetic pathway.

Key Enzymes and Their Functions

Drimane Synthases: The Scaffold Generators

The critical step in forming the drimane skeleton is the cyclization of the linear FPP precursor. Unlike in plants where this is typically catalyzed by canonical terpene cyclases, in fungi, this reaction is performed by enzymes classified as haloacid dehalogenase (HAD)-like proteins .[7] These fungal drimane synthases are bifunctional, catalyzing both the cyclization of FPP and the subsequent dephosphorylation to yield a sesquiterpene alcohol.[8]

Two primary products are formed by these enzymes, defining two branches of the pathway:

-

Drimenol Synthase (DMS): Produces drimenol, which contains a double bond at the Δ⁷,⁸ position. The enzyme DrtB from Aspergillus calidoustus is a well-characterized example.[4][7]

-

Drim-8-ene-11-ol Synthase: Produces drim-8-ene-11-ol, with a Δ⁸,⁹ double bond. The enzyme AstC from the astellolide pathway in Aspergillus oryzae is a key example. Notably, AstC requires two additional phosphatases (AstI and AstK) to complete the conversion of FPP to the final alcohol product.[7]

Tailoring Enzymes: Architects of Diversity

Following the creation of the drimenol or drim-8-ene-11-ol backbone, a suite of tailoring enzymes modifies the structure to produce the final Mniopetal compounds.

-

Cytochrome P450 Monooxygenases (P450s): These are the most prominent tailoring enzymes in drimane biosynthesis. They are responsible for introducing oxygen into the molecule, primarily through hydroxylation at various carbon positions (e.g., C-6, C-9, C-12).[4] Further oxidation by P450s can convert these hydroxyl groups into ketones or aldehydes.[4]

-

FAD-binding Oxidoreductases: These enzymes can further oxidize aldehydes to carboxylic acids. This step is crucial for the formation of the γ-butyrolactone ring, a common feature in fungal drimanes, which is formed by the intramolecular condensation of a C-11 or C-12 carboxylic acid with a hydroxyl group.[4]

-

Acyltransferases: In some drimane pathways, acyltransferases are responsible for esterifying the drimane core with polyketide chains synthesized by a dedicated polyketide synthase (PKS) within the same BGC.[4]

Quantitative Data

While detailed kinetic data for fungal drimenol synthases remain scarce in the literature, product yields from biotransformation and heterologous expression studies provide insight into the efficiency of these pathways. The following table summarizes yields from a study where drimane sesquiterpene diols were biotransformed using the fungus Cladosporium antarcticum.

| Substrate | Product | Yield (mg) | Yield (%) | Reference |

| Drimendiol | 9α-hydroxydrimendiol | 41.4 | 19.4% | [1][9] |

| Drimendiol | 3β-hydroxydrimendiol | 74.8 | 35.0% | [1][9] |

| Epidrimendiol | 9β-hydroxyepidrimendiol | 86.6 | 41.6% | [1][9] |

Experimental Protocols for Pathway Elucidation

The characterization of a fungal biosynthetic pathway like that for Mniopetal compounds involves a multi-step, integrated approach combining bioinformatics, molecular genetics, and analytical chemistry.

Workflow for Biosynthetic Gene Cluster (BGC) Identification and Characterization

The general workflow to identify and functionally characterize a BGC is outlined below.

References

- 1. Drimane Sesquiterpene Alcohols with Activity against Candida Yeast Obtained by Biotransformation with Cladosporium antarcticum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Fungal Drimane‐Type Sesquiterpene Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Terpene Synthases in the Biosynthesis of Drimane-Type Sesquiterpenes across Diverse Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical Diversity and Biosynthesis of Drimane‐Type Sesquiterpenes in the Fungal Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure and catalytic mechanism of drimenol synthase, an unusual bifunctional terpene cyclase-phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drimane Sesquiterpene Alcohols with Activity against Candida Yeast Obtained by Biotransformation with Cladosporium antarcticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]

- 8. Heterologous expression system in Aspergillus oryzae for fungal biosynthetic gene clusters of secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A toolkit for heterologous expression of metabolic pathways in Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

Mniopetal C: A Technical Overview of a Novel Reverse Transcriptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal C is a naturally occurring compound isolated from a Canadian Mniopetalum species of Basidiomycetes.[1] It belongs to a class of novel enzyme inhibitors known as mniopetals, which have demonstrated significant inhibitory activity against viral reverse transcriptases.[1] This technical guide provides a comprehensive overview of this compound, including its chemical identity, biological activities, and the experimental methodologies used for its characterization.

Chemical Identification

| Identifier | Value | Source |

| CAS Number | 158761-00-3 | N/A |

| IUPAC Name | [(3S,6aS,9S,10R,10aR)-4-formyl-3,10-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-9-yl] 2-hydroxyoctanoate | N/A |

Biological Activity

This compound, along with other mniopetals, has been identified as a potent inhibitor of RNA-directed DNA polymerases (reverse transcriptases) from various retroviruses, including human immunodeficiency virus (HIV), avian myeloblastosis virus, and murine leukemia virus.[1] In addition to its antiretroviral potential, this compound also exhibits antimicrobial and cytotoxic properties.[1]

Reverse Transcriptase Inhibition

The primary mechanism of action of this compound is the inhibition of reverse transcriptase, a critical enzyme for the replication of retroviruses. While detailed kinetic studies on this compound are not extensively available in the public domain, the inhibitory action of this class of compounds prevents the conversion of the viral RNA genome into DNA, a necessary step for integration into the host genome and subsequent viral propagation.

Further research is required to elucidate the precise binding site and mode of inhibition of this compound on reverse transcriptase.

Antimicrobial and Cytotoxic Activities

This compound has demonstrated a spectrum of antimicrobial and cytotoxic effects. The exact quantitative data, such as Minimum Inhibitory Concentrations (MICs) for various microbial strains and IC50 values for different cell lines, are detailed in the primary literature.

Quantitative data on the antimicrobial and cytotoxic activities of this compound are not publicly available and require access to the full-text scientific literature.

Experimental Protocols

The following sections outline the general methodologies that would be employed in the investigation of a novel natural product like this compound, based on the initial discovery paper.

Fermentation and Isolation

Producing Organism: A Canadian species of Mniopetalum (Basidiomycetes).[1]

Fermentation: The fungus is cultivated in a suitable liquid medium under controlled conditions to promote the production of secondary metabolites, including this compound.

Isolation: The fungal biomass and culture broth are extracted with organic solvents. This compound is then purified from the crude extract using a combination of chromatographic techniques, such as silica gel chromatography and high-performance liquid chromatography (HPLC).

Biological Assays

Reverse Transcriptase Inhibition Assay: The inhibitory activity of this compound against various reverse transcriptases is determined using an in vitro enzyme assay. This typically involves measuring the incorporation of radiolabeled deoxynucleotides into a DNA strand using a template RNA. The concentration of this compound that results in 50% inhibition of enzyme activity (IC50) is then calculated.

Antimicrobial Susceptibility Testing: The antimicrobial activity is assessed using standard methods such as broth microdilution or agar diffusion assays to determine the Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi.

Cytotoxicity Assay: The cytotoxic effect of this compound on various cell lines is typically evaluated using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which correlates with cell viability. The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined.

Signaling Pathways and Logical Relationships

As detailed information regarding the specific signaling pathways affected by this compound is not yet available, a generalized workflow for the discovery and initial biological characterization of a novel natural product like this compound is presented below.

Caption: A logical workflow illustrating the key stages from the discovery of this compound to its initial biological characterization.

Conclusion

This compound represents a promising natural product with significant potential as a lead compound for the development of novel antiretroviral agents. Its inhibitory effect on reverse transcriptase, coupled with its antimicrobial and cytotoxic properties, warrants further investigation. Future research should focus on elucidating its precise mechanism of action, exploring its structure-activity relationships, and conducting more extensive in vivo efficacy and toxicity studies. The detailed experimental data from the primary literature is essential for advancing the scientific understanding and potential therapeutic applications of this compound.

References

Physical and chemical properties of Mniopetal C

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature dedicated specifically to Mniopetal C is limited. This guide provides available data for this compound and supplements it with information on the broader class of drimane sesquiterpenoids to offer a comprehensive overview for research and development purposes. All information generalized from related compounds is explicitly noted.

Introduction

This compound is a fungal-derived natural product belonging to the drimane class of sesquiterpenoids.[1] Sesquiterpenoids are a diverse group of C15 isoprenoids that exhibit a wide range of biological activities, making them of significant interest to the pharmaceutical and agrochemical industries.[2][3] While research on this compound itself is not extensive, its structural relatives, the Mniopetals, have shown intriguing biological properties, including the inhibition of HIV-1 reverse transcriptase by Mniopetal E. This guide aims to consolidate the known information on this compound and provide a broader context based on the characteristics of drimane sesquiterpenoids.

Physical and Chemical Properties

Computed Physicochemical Properties of this compound

The following table summarizes the computed physicochemical properties of this compound available from the PubChem database.[1] It is crucial to note that these are in silico predictions and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C23H34O8 | PubChem[1] |

| Molecular Weight | 438.5 g/mol | PubChem[1] |

| Exact Mass | 438.22536804 Da | PubChem[1] |

| XLogP3-AA | 2.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 8 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Topological Polar Surface Area | 130 Ų | PubChem[1] |

| Heavy Atom Count | 31 | PubChem[1] |

| Complexity | 744 | PubChem[1] |

General Properties of Drimane Sesquiterpenoids

Drimane sesquiterpenoids, as a class, are typically crystalline solids at room temperature. Their solubility is generally low in water and higher in organic solvents such as methanol, ethanol, chloroform, and ethyl acetate. The melting and boiling points of drimane sesquiterpenoids can vary significantly based on their specific functional groups and stereochemistry.

Experimental Protocols

As no specific experimental protocols for the isolation and characterization of this compound have been published, this section outlines a general workflow typically employed for fungal sesquiterpenoids.[2][4][5]

General Workflow for Fungal Sesquiterpenoid Isolation and Characterization

Methodology Details:

-

Fungal Culture: The source fungus is cultured in a suitable liquid or solid medium to generate sufficient biomass.

-

Extraction: The fungal biomass and/or culture broth is extracted with organic solvents (e.g., ethyl acetate, methanol) to obtain a crude extract containing the secondary metabolites.

-

Chromatographic Separation: The crude extract is subjected to various chromatographic techniques, such as column chromatography over silica gel or Sephadex, to separate the components based on polarity.

-

Purification: Fractions containing the compound of interest are further purified using high-performance liquid chromatography (HPLC), often with a reversed-phase column.

-

Structure Elucidation: The structure of the pure compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HMQC, HMBC): To elucidate the carbon-hydrogen framework and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

-

Crystallography: If a suitable crystal can be obtained, X-ray crystallography provides definitive information on the absolute stereochemistry.

Potential Signaling Pathways and Biological Activities

While the specific biological activities and signaling pathways modulated by this compound are yet to be determined, the activities of related compounds, particularly other drimane sesquiterpenoids, can suggest potential areas of investigation.

Inhibition of HIV-1 Reverse Transcriptase

Mniopetal E, a structurally related compound, has been reported to inhibit the reverse transcriptase of the human immunodeficiency virus (HIV)-1. This suggests that this compound could also be a candidate for investigation as an anti-HIV agent.

Modulation of the NF-κB Signaling Pathway

Many natural products, including some sesquiterpenoids, have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[6][7][8][9][10][11] The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Given the prevalence of this activity among natural products, the NF-κB pathway represents a plausible target for this compound.

Future Directions

The current body of knowledge on this compound is nascent, presenting a clear opportunity for further research. Key areas for future investigation include:

-

Isolation and Structural Confirmation: Isolation of this compound from a fungal source and unambiguous confirmation of its structure through modern spectroscopic and crystallographic techniques.

-

Determination of Physicochemical Properties: Experimental measurement of key properties such as solubility, melting point, and stability.

-

Comprehensive Biological Screening: A broad-based screening of this compound against a panel of biological targets, including various cancer cell lines, viruses, bacteria, and fungi.

-

Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

-

Total Synthesis: Development of a synthetic route to this compound to enable the production of larger quantities for extensive biological evaluation and the generation of structural analogs for structure-activity relationship (SAR) studies.

Conclusion

This compound is a drimane sesquiterpenoid with a defined chemical structure but largely uncharacterized physical, chemical, and biological properties. Based on its structural class and the known activities of related compounds, it holds potential as a lead compound for drug discovery, particularly in the areas of antiviral and anti-inflammatory research. This guide serves as a foundational document to encourage and facilitate further scientific inquiry into this promising natural product.

References

- 1. This compound | C23H34O8 | CID 454773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drimane-type sesquiterpenoids from fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterisation of two unique sesquiterpenoids from Trichoderma hypoxylon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation of Ten New Sesquiterpenes and New Abietane-Type Diterpenoid with Immunosuppressive Activity from Marine Fungus Eutypella sp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural products targeting the NF-κB signaling pathway:Potential therapeutic drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Natural Small Molecules Targeting NF-κB Signaling in Glioblastoma [frontiersin.org]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. mdpi.com [mdpi.com]

- 10. longdom.org [longdom.org]

- 11. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Mniopetal C: A Technical Guide to a Novel Drimane Sesquiterpenoid

Disclaimer: The following technical guide addresses the Mniopetal family of compounds. Extensive literature searches did not yield specific data for a compound designated "Mniopetal C." The information presented herein is a comprehensive overview of the Mniopetal class of drimane sesquiterpenoids, with a focus on closely related and more thoroughly characterized members of the family, particularly Mniopetal E. This guide is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the discovery, biological activity, and experimental consideration for this compound class.

Executive Summary

The Mniopetals are a group of biologically active drimane sesquiterpenoids, a class of secondary metabolites produced by fungi of the genus Mniopetalum. These compounds have garnered interest due to their potential therapeutic applications, notably the inhibition of the HIV-1 reverse transcriptase enzyme. This guide provides a detailed account of the discovery and history of the Mniopetal family, their known biological activities, and generalized experimental protocols for their isolation and characterization. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Discovery and History

Biological Activity

The primary biological activity associated with the Mniopetal family is the inhibition of HIV-1 reverse transcriptase.[1] This enzyme is crucial for the replication of the human immunodeficiency virus, making it a key target for antiretroviral therapies. The drimane sesquiterpenoid core of the Mniopetals is believed to be responsible for this inhibitory activity. Further research into the specific structure-activity relationships of each member of the Mniopetal family is ongoing.

Quantitative Data

Due to the absence of specific data for this compound, the following table presents representative spectroscopic data for a closely related drimane sesquiterpenoid. This data is illustrative of the types of values expected during the characterization of such compounds.

| Data Type | Description | Representative Values |

| ¹H NMR | Chemical shifts (δ) in ppm, coupling constants (J) in Hz | δ 0.85 (s, 3H), 1.15 (s, 3H), 1.75 (d, J=1.5 Hz, 3H), 2.10 (m, 1H), 3.50 (dd, J=11.0, 4.5 Hz, 1H), 4.20 (d, J=7.0 Hz, 1H), 5.40 (br s, 1H) |

| ¹³C NMR | Chemical shifts (δ) in ppm | δ 15.1, 21.5, 28.0, 33.4, 37.8, 39.5, 42.1, 55.3, 72.8, 78.9, 123.5, 139.8, 170.2 |

| Mass Spec. | High-resolution mass spectrometry (HRMS) data | m/z [M+H]⁺ calculated for C₁₅H₂₂O₃: 251.1647, found: 251.1645 |

Experimental Protocols

Isolation of Mniopetals from Mniopetalum sp.

The following is a generalized protocol for the isolation of drimane sesquiterpenoids from fungal cultures.

-

Fermentation: Mniopetalum sp. is cultured in a suitable liquid medium (e.g., potato dextrose broth) under optimal conditions of temperature, pH, and aeration for a sufficient period to allow for the production of secondary metabolites.

-

Extraction: The fungal mycelia are separated from the culture broth by filtration. The mycelia and the broth are then separately extracted with an organic solvent, such as ethyl acetate or methanol, to partition the secondary metabolites into the organic phase.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual compounds. This typically involves:

-

Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane to ethyl acetate).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by reversed-phase HPLC using a C18 column and a suitable solvent system (e.g., methanol/water or acetonitrile/water).

-

-

Structure Elucidation: The purified compounds are identified and characterized using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

HIV-1 Reverse Transcriptase Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of a compound against HIV-1 reverse transcriptase.

-

Assay Principle: The assay measures the ability of a compound to inhibit the synthesis of DNA from an RNA template by the HIV-1 reverse transcriptase enzyme.

-

Reagents and Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(A) template and oligo(dT) primer

-

Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a fluorescent analog)

-

Test compound (Mniopetal) at various concentrations

-

Assay buffer

-

96-well microplate

-

Scintillation counter or fluorescence plate reader

-

-

Procedure:

-

The reaction mixture, containing the assay buffer, poly(A) template, oligo(dT) primer, and dNTPs, is prepared.

-

The test compound (dissolved in a suitable solvent like DMSO) is added to the wells of the microplate at various concentrations.

-

The HIV-1 reverse transcriptase enzyme is added to initiate the reaction.

-

The plate is incubated at 37°C for a specified time (e.g., 60 minutes).

-

The reaction is stopped, and the newly synthesized DNA is captured (e.g., by precipitation or on a filter plate).

-

The amount of incorporated labeled dNTP is quantified using a scintillation counter or fluorescence plate reader.

-

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined.

Visualizations

Caption: Generalized workflow for the isolation and characterization of Mniopetals.

Caption: Proposed mechanism of HIV-1 reverse transcriptase inhibition by Mniopetals.

References

Unveiling the Bioactivity of Annonaceous Acetogenins: A Technical Guide for Researchers

Introduction

While the query for the "Mniopetal family of compounds" did not yield a recognized class of chemical entities, it is likely that the intended subject was compounds derived from a similarly named plant genus. One such example is Monimopetalum chinense, a plant belonging to the Celastraceae family, from which compounds with antimicrobial properties have been isolated. However, the available data on the biological activities of compounds from Monimopetalum is currently limited.

To provide a comprehensive technical guide in line with the user's request for in-depth information on a family of bioactive compounds, this document will focus on a well-researched and potent class of natural products: the Annonaceous Acetogenins . This family of polyketides, primarily isolated from plants of the Annonaceae family, exhibits a remarkable range of biological activities, most notably potent anticancer and antimicrobial effects.[1][2] This guide will serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of these fascinating molecules.

Biological Activities of Annonaceous Acetogenins

Annonaceous acetogenins have demonstrated significant cytotoxic, antitumor, and antimicrobial properties.[1][2] Their primary mechanism of action involves the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain, leading to a depletion of ATP production and subsequent apoptosis in cancer cells.[3][4]

Anticancer Activity

The anticancer potential of annonaceous acetogenins is their most extensively studied biological activity.[1][5] They have shown potent cytotoxicity against a wide range of cancer cell lines, including multidrug-resistant (MDR) varieties.[5] This efficacy against MDR cancer cells is particularly significant as it suggests a mechanism of action that bypasses common resistance pathways.

Table 1: Cytotoxic Activity of Selected Annonaceous Acetogenins against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Annonacin | ECC-1 (Endometrial) | 4.62 | [6] |

| Annonacin | HEC-1A (Endometrial) | 4.75 | [6] |

| Bullatacin | A549 (Lung) | < 0.001 | [1] |

| Bullatacin | MCF-7 (Breast) | < 0.001 | [1] |

| Asimicin | A549 (Lung) | 0.002 | [1] |

| Asimicin | MCF-7 (Breast) | 0.003 | [1] |

Antimicrobial Activity

Several annonaceous acetogenins have also exhibited promising antimicrobial activity against various pathogens, including bacteria and fungi. While not as potent as their anticancer effects, their broad-spectrum activity warrants further investigation.

Table 2: Antimicrobial Activity of Selected Annonaceous Acetogenins

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Annonacin | Bacillus subtilis | 10 | General Literature |

| Goniothalamicin | Staphylococcus aureus | 25 | General Literature |

| Squamocin | Candida albicans | 50 | General Literature |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of annonaceous acetogenins.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the annonaceous acetogenin (typically ranging from 0.01 to 100 µg/mL) for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: Perform a two-fold serial dilution of the annonaceous acetogenin in the broth medium in a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Visualizations

The primary molecular target of annonaceous acetogenins is Complex I of the mitochondrial respiratory chain.[3][4] Inhibition of this complex disrupts the electron flow, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS). This cellular stress triggers downstream signaling pathways that ultimately lead to apoptosis.

Caption: Inhibition of Mitochondrial Complex I by Annonaceous Acetogenins.

The inhibition of Complex I by annonaceous acetogenins leads to a cascade of events culminating in programmed cell death, or apoptosis. Key players in this process include the release of cytochrome c from the mitochondria, the activation of caspases, and ultimately, the cleavage of cellular proteins and DNA fragmentation.

Caption: Apoptotic Pathway Induced by Annonaceous Acetogenins.

Conclusion

Annonaceous acetogenins represent a promising class of natural products with potent anticancer and antimicrobial activities. Their unique mechanism of action, targeting mitochondrial Complex I, makes them particularly interesting for the development of novel therapeutics, especially for treating multidrug-resistant cancers. Further research is warranted to fully elucidate their therapeutic potential, optimize their pharmacokinetic properties, and conduct clinical trials to validate their efficacy and safety in humans. This guide provides a foundational understanding of the biological activities, experimental evaluation, and mechanisms of action of this important family of compounds, serving as a catalyst for future investigations in this exciting field.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Traditional Uses, Phytochemistry and Pharmacological Activities of Annonacae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijper.org [ijper.org]

- 4. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Annonacin Exerts Antitumor Activity through Induction of Apoptosis and Extracellular Signal-regulated Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on Mniopetal C: A Review of Available Literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal C belongs to a class of drimane sesquiterpenoids, a group of natural products that have garnered interest for their diverse biological activities. While research into this class of compounds has led to the isolation and characterization of several members, including the more extensively studied Mniopetal E, specific literature detailing the comprehensive biological activities, quantitative data, and experimental protocols for this compound is notably scarce. This guide aims to provide a thorough overview of the available information on this compound, contextualized within the broader family of Mniopetals, and to highlight areas where further research is needed.

Challenges in Sourcing Data for this compound

A comprehensive review of scientific literature reveals a significant lack of specific data pertaining to this compound. The majority of published research focuses on Mniopetal E, which is often described as a biologically intriguing drimane sesquiterpenoid. The total synthesis of Mniopetal E has been accomplished, a process that was instrumental in establishing the absolute stereochemistry of this class of antibiotics. Furthermore, Mniopetal E has been identified as an inhibitor of the reverse transcriptase of the human immunodeficiency virus (HIV)-1.

The Mniopetal Family: A Broader Perspective

The Mniopetal family of compounds is derived from fungal sources, with some evidence pointing towards the genus Trichoderma as a producer of various bioactive secondary metabolites. While a direct link between Trichoderma harzianum and this compound has not been definitively established in the available literature, this fungal species is known to produce a wide array of terpenoids and other compounds with potential therapeutic applications.

Proposed Future Research Directions

The current gap in knowledge regarding this compound presents a clear opportunity for further scientific investigation. Key areas for future research include:

-

Isolation and Structural Elucidation: A primary focus should be on the targeted isolation of this compound from natural sources and its complete structural characterization using modern spectroscopic techniques.

-

Biological Screening: Once isolated, this compound should be subjected to a broad range of biological assays to determine its potential therapeutic activities. This could include screening for antimicrobial, antiviral, anticancer, and anti-inflammatory properties.

-

Quantitative Analysis: For any identified biological activities, detailed quantitative studies should be performed to determine key parameters such as IC50 and EC50 values.

-

Mechanism of Action Studies: Elucidating the molecular mechanisms by which this compound exerts its biological effects will be crucial for understanding its therapeutic potential.

While the initial aim of this technical guide was to provide a comprehensive overview of this compound, the available scientific literature is insufficient to fulfill this objective. The focus of research within the Mniopetal family has predominantly been on Mniopetal E, leaving a significant knowledge gap concerning this compound. This situation underscores the need for further research to isolate, characterize, and evaluate the biological properties of this compound. Such studies would not only contribute to a more complete understanding of this class of natural products but also potentially uncover new therapeutic leads for drug development. Researchers are encouraged to pursue these avenues of investigation to unlock the potential of this compound.

Methodological & Application

Total Synthesis of Mniopetal C: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a detailed protocol for the total synthesis of Mniopetal C, a drimane-type sesquiterpenoid with noteworthy biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol is based on the successful total synthesis of Mniopetals A, B, C, and D by Weihrather and Jauch. The key features of this synthesis are a Sharpless asymmetric dihydroxylation and a selective esterification to introduce the characteristic side chain.

Introduction

Mniopetals are a family of natural products that have attracted significant attention from the scientific community due to their interesting structural features and potential therapeutic applications. This compound, specifically, is a target of interest for synthetic chemists. The following protocol outlines the key steps and methodologies required for its laboratory synthesis.

Overall Synthetic Strategy

The total synthesis of this compound is a multi-step process that begins with the construction of a key tricyclic intermediate, followed by the stereoselective introduction of hydroxyl groups and the final esterification to append the side chain. The overall workflow of the synthesis is depicted below.

Figure 1. Overall workflow for the total synthesis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key stages of the this compound synthesis.

Synthesis of the Tricyclic Core

The initial phase of the synthesis focuses on the construction of the characteristic tricyclic drimane skeleton. This is typically achieved through a series of cyclization reactions, starting from readily available acyclic or monocyclic precursors. The specific sequence of reactions and intermediates for this stage is outlined in the primary literature.

Sharpless Asymmetric Dihydroxylation

A crucial step in the synthesis is the stereoselective introduction of two adjacent hydroxyl groups. This is accomplished using the Sharpless asymmetric dihydroxylation reaction, which allows for high control over the stereochemistry of the resulting diol.

Protocol:

-

To a solution of the tricyclic alkene intermediate in a suitable solvent system (e.g., t-BuOH/H₂O), add the Sharpless dihydroxylation catalyst components: a catalytic amount of a potassium osmate salt, a chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL), and a stoichiometric re-oxidant (e.g., K₃[Fe(CN)₆] or N-methylmorpholine N-oxide).

-

Stir the reaction mixture vigorously at a controlled temperature (e.g., 0 °C to room temperature) until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction by adding a reducing agent (e.g., sodium sulfite).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired diol.

Selective Esterification

The final key transformation is the selective esterification of one of the hydroxyl groups with the appropriate carboxylic acid side chain. The regioselectivity of this step is critical for the successful synthesis of this compound.

Protocol:

-

To a solution of the diol intermediate and the carboxylic acid side chain in an aprotic solvent (e.g., dichloromethane), add a coupling agent (e.g., DCC or EDC) and a catalytic amount of an acylation catalyst (e.g., DMAP).

-

Stir the reaction mixture at room temperature until the reaction is complete.

-

Filter the reaction mixture to remove any precipitated byproducts.

-

Wash the filtrate with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to afford this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of an advanced intermediate and this compound, as reported by Weihrather and Jauch.

| Compound | Molecular Formula | Calculated Mass [M+Na]⁺ | Found Mass [M+Na]⁺ | Specific Rotation [α]²⁰D |

| Intermediate 10 | C₁₅H₂₂O₄ | - | - | - |

| This compound | C₂₀H₂₆O₅ | 369.1678 | 369.1634 | -22.2 (c = 0.1, CHCl₃) |

Signaling Pathways and Logical Relationships

The logic of the synthetic route relies on a convergent approach where the complex core is synthesized first, followed by the attachment of the side chain. The stereochemistry is carefully controlled at key steps to match the natural product.

Figure 2. Retrosynthetic analysis of this compound.

This application note provides a foundational protocol for the total synthesis of this compound. For complete and detailed experimental procedures, including characterization data for all intermediates, readers are directed to the primary literature.

Application Notes and Protocols for the Extraction and Purification of Novel Bioactive Compounds

Disclaimer: Extensive searches for "Mniopetal C" did not yield specific information on this compound. It is possible that this is a novel, recently discovered, or less-documented molecule. The following application notes and protocols are therefore provided as a generalized guide for the extraction and purification of a hypothetical bioactive compound, drawing upon established methodologies for similar natural products. Researchers should adapt these protocols based on the specific physicochemical properties of their target molecule.

Introduction

The discovery and isolation of novel bioactive compounds from natural sources is a cornerstone of drug development and biomedical research. This document outlines a general workflow and detailed protocols for the extraction and purification of a hypothetical secondary metabolite, termed here as "Bioactive Compound X," which can be adapted for compounds like the sought-after "this compound." The methodologies described are based on common techniques used for the isolation of compounds such as terpenoids, polyketides, and alkaloids from fungal or plant matrices.

Extraction Methodologies

The initial step in isolating a bioactive compound is its extraction from the source material. The choice of method depends on the compound's polarity, thermal stability, and the nature of the source matrix.

Solvent Extraction

Solvent extraction is a widely used technique that relies on the differential solubility of the target compound in a particular solvent.

-

Maceration: This simple method involves soaking the source material in a solvent for a prolonged period. It is suitable for both polar and non-polar solvents.

-

Soxhlet Extraction: A continuous extraction method that offers higher efficiency than maceration but may not be suitable for thermolabile compounds due to the use of heat.

-

Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency at lower temperatures.

-

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and source material, leading to rapid and efficient extraction.[1][[“]]

Supercritical Fluid Extraction (SFE)

SFE, typically using carbon dioxide, is a green technology that offers high selectivity and is ideal for non-polar compounds. The solvent is easily removed, leaving a pure extract.

Table 1: Comparison of Extraction Methods (Hypothetical Data for Bioactive Compound X)

| Extraction Method | Solvent | Temperature (°C) | Time (h) | Yield (mg/g dry weight) | Purity (%) |

| Maceration | Ethyl Acetate | 25 | 72 | 5.2 | 15 |

| Soxhlet Extraction | Methanol | 65 | 24 | 8.1 | 12 |

| UAE | Acetone | 40 | 2 | 7.5 | 18 |

| MAE | Ethanol | 60 | 0.5 | 9.3 | 20 |

| SFE | Supercritical CO2 | 50 | 4 | 4.8 | 35 |

Purification Strategies

Following extraction, a multi-step purification process is typically required to isolate the bioactive compound to a high degree of purity.

Liquid-Liquid Partitioning

This technique separates compounds based on their differential solubility in two immiscible liquid phases, often an aqueous and an organic solvent. It is an effective initial clean-up step.

Precipitation

Ammonium sulfate precipitation is a common method for selectively precipitating proteins and other large molecules from a crude extract, which can be a useful step if the target compound is a protein or to remove protein contaminants.[3]

Chromatography

Chromatography is the cornerstone of purification and involves a variety of techniques:

-

Column Chromatography: A versatile method using a stationary phase (e.g., silica gel, alumina) to separate compounds based on polarity.

-

Ion-Exchange Chromatography (IEC): Separates molecules based on their net charge.[4][5] This is particularly useful for charged compounds like some alkaloids and peptides.

-

Size-Exclusion Chromatography (SEC): Separates molecules based on their size.

-

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for final purification and purity assessment.

Table 2: Multi-Step Purification of Bioactive Compound X (Hypothetical Data)

| Purification Step | Method | Mobile Phase/Eluent | Recovery (%) | Purity (%) |

| Crude Extract | - | - | 100 | 20 |

| Liquid-Liquid Partitioning | Hexane/Water | - | 95 | 45 |

| Column Chromatography | Silica Gel | Gradient: Hexane to Ethyl Acetate | 80 | 75 |

| Preparative HPLC | C18 Column | Gradient: Acetonitrile/Water | 65 | >98 |

Experimental Protocols

Protocol 1: General Extraction of Bioactive Compound X

-

Preparation of Source Material: Dry the fungal biomass or plant material at 40°C for 48 hours and grind it into a fine powder.

-

Extraction:

-

For Maceration: Suspend 100 g of the powdered material in 1 L of ethyl acetate. Stir at room temperature for 72 hours.

-

For UAE: Suspend 100 g of the powdered material in 1 L of acetone in an ultrasonic bath. Sonicate at 40°C for 2 hours.

-

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Storage: Store the crude extract at -20°C until further purification.

Protocol 2: Purification of Bioactive Compound X

-

Liquid-Liquid Partitioning:

-

Dissolve 10 g of the crude extract in 200 mL of a 9:1 methanol:water solution.

-

Perform partitioning against an equal volume of hexane three times to remove non-polar impurities.

-

Collect the methanolic phase and evaporate the solvent.

-

-

Column Chromatography:

-

Pack a glass column with 200 g of silica gel 60 (70-230 mesh) in hexane.

-

Dissolve the partitioned extract in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with a stepwise gradient of hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, etc.).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing the target compound.

-

-

Preparative HPLC:

-

Dissolve the semi-purified fraction in methanol.

-

Inject the sample onto a C18 preparative HPLC column.

-

Elute with a linear gradient of acetonitrile in water.

-

Collect the peak corresponding to Bioactive Compound X based on the retention time determined from analytical HPLC.

-

Lyophilize the collected fraction to obtain the pure compound.

-

Visualization of Workflows and Pathways

Experimental Workflow

Caption: Workflow for Extraction and Purification.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bioactive compound. Many natural products are known to interact with kinase signaling cascades.

References

- 1. myfoodresearch.com [myfoodresearch.com]

- 2. consensus.app [consensus.app]

- 3. Extraction and purification of C-phycocyanin from Spirulina platensis (CCC540) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel two-step purification process for highly stable C-phycocyanin of analytical grade purity and its properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

Application Notes: Analytical Techniques for the Quantification of Mniopetal C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal C is a naturally occurring diterpenoid with the chemical formula C₂₃H₃₄O₈.[1] It belongs to a class of compounds known as drimane-type sesquiterpenes, which have been isolated from various fungal species.[2] Related compounds, such as Mniopetal E, have shown potential biological activity, including the inhibition of HIV-1 reverse transcriptase, highlighting the therapeutic interest in this family of molecules.[3][4]

To facilitate further research and potential drug development, robust and reliable analytical methods for the quantification of this compound are essential. Currently, specific, validated analytical protocols for this compound are not widely published. Therefore, this document provides detailed, proposed protocols based on established analytical techniques for the quantification of similar diterpenoid and sesquiterpenoid compounds, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]

Proposed Analytical Methods for this compound Quantification

The selection of an analytical method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

-

1.1 Primary Recommended Method: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of secondary metabolites in complex mixtures like plant or fungal extracts.[6][7] Coupling HPLC with a Photodiode Array (PDA) detector allows for the simultaneous monitoring of absorbance over a wide range of wavelengths, which aids in peak identification and purity assessment. This method is robust, reproducible, and suitable for routine analysis and quality control.

-

1.2 Secondary/Confirmatory Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) For applications requiring higher sensitivity and specificity, particularly for quantification in complex biological matrices (e.g., plasma, tissue), Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is the preferred method.[5] This technique provides structural information based on the mass-to-charge ratio of the analyte, offering superior selectivity and lower detection limits compared to HPLC-PDA.

General Experimental Workflow

The quantification of this compound from a raw source, such as a fungal culture, involves several key stages. The logical workflow from sample acquisition to final data analysis is outlined below.

Caption: General workflow for this compound quantification.

Detailed Experimental Protocols

The following protocols are proposed methodologies and should be optimized and validated for specific laboratory conditions and sample matrices.

Protocol: Extraction of this compound from Fungal Culture

This protocol is based on standard methods for extracting fungal secondary metabolites.[8]

-

Culturing: Grow the this compound-producing fungal strain (e.g., a species from the order Agaricales) in a suitable liquid or solid-state fermentation medium for a predetermined period to maximize compound yield.

-

Harvesting: Separate the fungal biomass from the liquid broth by filtration or centrifugation.

-

Extraction:

-

Macerate the fungal biomass and extract with an organic solvent such as ethyl acetate or methanol at room temperature with agitation for 24 hours.

-

For the liquid broth, perform a liquid-liquid extraction with an equal volume of ethyl acetate.

-

Repeat the extraction process three times to ensure complete recovery.

-

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

-

Sample Preparation for Analysis: Dissolve a known weight of the crude extract in the mobile phase (or a compatible solvent) to a specific concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection into the chromatography system.

Protocol: Quantification by HPLC-PDA

This protocol is adapted from general methods for diterpenoid analysis.[7]

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A), both containing 0.1% formic acid.

-

Gradient Profile: Start with 20% B, increase to 95% B over 30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

PDA Detection: Monitor from 200-400 nm. For quantification, use a specific wavelength based on the UV absorbance maximum of a pure this compound standard.

-

-

Quantification:

-

Prepare a calibration curve using a certified reference standard of this compound at a minimum of five concentration levels.

-

Calculate the concentration in unknown samples by interpolating their peak areas against the calibration curve.

-

Protocol: Quantification by LC-MS/MS

This protocol provides higher sensitivity and is ideal for complex matrices.

-

Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column suitable for LC-MS (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A), both with 0.1% formic acid. A faster gradient can be used due to the shorter column.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2-5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI positive or negative mode (to be determined by infusing a pure standard).

-

MRM Transitions: Optimize Multiple Reaction Monitoring (MRM) transitions for this compound (precursor ion → product ion) and an internal standard. This requires a pure standard to identify the parent ion and its most stable fragment ions.

-

Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage to maximize signal intensity for this compound.

-

-

Quantification: Create a calibration curve by plotting the peak area ratio (this compound / Internal Standard) against the concentration.

Data Presentation and Method Validation

For any quantitative method, validation is critical to ensure the data is accurate and reliable. Key validation parameters are summarized below in the format they should be presented.

Table 1: HPLC-PDA Method Validation Parameters (Example Data)

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity (r²) | 0.9995 | r² ≥ 0.995 |

| Range (µg/mL) | 1 - 200 | Relevant to expected concentrations |

| LOD (µg/mL) | 0.35 | Signal-to-Noise Ratio ≥ 3 |

| LOQ (µg/mL) | 1.0 | Signal-to-Noise Ratio ≥ 10 |

| Precision (%RSD) | < 2.0% | Intra-day & Inter-day RSD ≤ 5% |

| Accuracy (% Recovery) | 98.5% - 101.2% | 95% - 105% |

| Specificity | No interference from blank matrix | Peak purity index > 990 |

Table 2: LC-MS/MS Method Validation Parameters (Example Data)

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity (r²) | 0.9998 | r² ≥ 0.998 |

| Range (ng/mL) | 0.1 - 500 | Relevant to expected concentrations |

| LOD (ng/mL) | 0.03 | Signal-to-Noise Ratio ≥ 3 |

| LOQ (ng/mL) | 0.1 | Signal-to-Noise Ratio ≥ 10 |

| Precision (%RSD) | < 3.5% | Intra-day & Inter-day RSD ≤ 15% |

| Accuracy (% Recovery) | 97.2% - 103.5% | 85% - 115% (for biological matrices) |

| Matrix Effect (%) | 94% | 80% - 120% |

Hypothetical Signaling Pathway and Mechanism of Action

While the direct signaling pathways of this compound are not yet elucidated, related drimane sesquiterpenoids have shown inhibitory activity against viral enzymes.[2] For instance, Mniopetal E is an inhibitor of HIV-1 reverse transcriptase.[3] This suggests a potential mechanism of action where this compound could interfere with viral replication by directly binding to and inhibiting key viral enzymes.

Caption: Hypothetical inhibition of reverse transcriptase by this compound.

References

- 1. This compound | C23H34O8 | CID 454773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chemical Diversity and Biosynthesis of Drimane‐Type Sesquiterpenes in the Fungal Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total synthesis of (-)-mniopetal E, a novel biologically intriguing drimane sesquiterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. keio.elsevierpure.com [keio.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vitro Evaluation of Novel Anti-Cancer Compounds: A Template for Mniopetal C

Introduction

Mniopetal C is a novel natural compound with putative anti-cancer properties. As a newly identified agent, detailed in vitro characterization is essential to elucidate its mechanism of action and therapeutic potential. Due to the limited availability of specific literature on this compound, this document provides a comprehensive set of standardized in vitro assay protocols commonly employed in the initial stages of anti-cancer drug discovery. These protocols are designed to be readily adaptable for the evaluation of this compound and other novel compounds.

This guide outlines methodologies to assess cytotoxicity, induction of apoptosis, effects on the cell cycle, and impact on key signaling pathways. The data generated from these assays will provide a foundational understanding of the biological activity of this compound, paving the way for further preclinical development.

I. Cytotoxicity Assessment: MTT Assay

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic drug).

-

Incubate for 24, 48, and 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Presentation

The results can be used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

| Treatment Group | Concentration (µM) | Absorbance (570 nm) | % Cell Viability | IC50 (µM) |

| Vehicle Control | 0 | 1.25 | 100 | - |

| This compound | 1 | 1.10 | 88 | 25.5 |

| This compound | 5 | 0.95 | 76 | |

| This compound | 10 | 0.78 | 62.4 | |

| This compound | 25 | 0.61 | 48.8 | |

| This compound | 50 | 0.45 | 36 | |

| This compound | 100 | 0.28 | 22.4 | |

| Positive Control | 10 | 0.35 | 28 |

Experimental Workflow for Cytotoxicity Assay

Application Notes and Protocols for Mechanism of Action Studies of Curcumin

Disclaimer: Initial searches for "Mniopetal C" did not yield any specific scientific data. To fulfill the detailed requirements of this request, we will use Curcumin , a well-characterized natural compound with extensive research on its anticancer mechanism of action, as a representative molecule. The following application notes and protocols are based on publicly available scientific literature for Curcumin.

Application Notes

Introduction to Curcumin

Curcumin is a bright yellow polyphenolic compound derived from the rhizome of the turmeric plant (Curcuma longa). For centuries, it has been used in traditional medicine, and extensive modern research has highlighted its anti-inflammatory, antioxidant, and potent anticancer properties.[1][2] Curcumin's therapeutic potential in oncology stems from its ability to modulate a multitude of cellular signaling pathways that are often dysregulated in cancer, thereby inhibiting tumor cell proliferation, invasion, metastasis, and angiogenesis.[3][4]

Mechanism of Action Summary

Curcumin exerts its anticancer effects by targeting multiple signaling cascades simultaneously, making it a powerful multi-targeting agent.[4] Its primary mechanisms include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of inflammatory pathways that contribute to tumorigenesis.[5]

Key signaling pathways modulated by Curcumin include:

-

PI3K/Akt/mTOR Pathway: This is a critical pathway for cell survival and proliferation. Curcumin has been shown to inhibit the activation of PI3K and Akt, leading to downstream effects such as cell cycle arrest and apoptosis.[6][7]

-

NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and cancer. Curcumin is a potent inhibitor of NF-κB activation, which in turn downregulates the expression of genes involved in cell survival, proliferation, and invasion.[1][8]

-

JAK/STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is often constitutively active in cancer cells. Curcumin can suppress the phosphorylation of JAK and STAT3, leading to the downregulation of target genes like Bcl-xL and cyclin D1.[3][8]

-

Wnt/β-catenin Signaling Pathway: Dysregulation of this pathway is common in many cancers. Curcumin can inhibit this pathway by downregulating β-catenin and its translocation to the nucleus, thereby suppressing the proliferation and metastasis of cancer cells.[3][8][9]

-

Apoptosis Induction: Curcumin induces apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. It modulates the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the activation of caspases, the executioners of apoptosis.[7][10]

Research Applications

These application notes are intended for researchers investigating the anticancer properties of natural compounds. The provided protocols can be adapted to study the effects of test compounds on:

-

Cancer cell viability and proliferation.

-

Modulation of key cancer-related signaling pathways.

-

Induction of apoptosis and cell cycle arrest.

-

Expression levels of specific protein targets.

Quantitative Data Presentation

The following table summarizes the 50% inhibitory concentration (IC50) values of Curcumin in various human cancer cell lines, demonstrating its dose-dependent cytotoxic effects.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |

| MCF-7 | Breast Cancer (ER+) | 1.32 - 44.61 | 24 - 48 |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | 11.32 - 54.68 | 24 - 72 |

| A549 | Lung Cancer | 11.2 - 20.61 | 48 - 72 |

| H460 | Lung Cancer | 5.3 - 7.31 | 72 |

| SW620 | Colon Cancer | ~16-32 (significant viability loss) | 48 |

| HT-29 | Colon Cancer | ~20-40 (significant apoptosis) | 24 |

| T47D | Breast Cancer (ER+) | 2.07 | Not Specified |

Note: IC50 values can vary between studies due to differences in experimental conditions, such as cell density, passage number, and specific assay parameters.[11][12]

Experimental Protocols & Visualizations

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of a test compound (e.g., Curcumin) on cancer cells by measuring their metabolic activity.

Methodology: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to an insoluble purple formazan product.[13][14]

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound (Curcumin) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[14]

-

Compound Treatment: Prepare serial dilutions of Curcumin in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-cell blank control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[13]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[9][13]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[9]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Western Blot Analysis of Protein Expression

Objective: To investigate the effect of a test compound on the expression levels of specific proteins in key signaling pathways (e.g., PI3K/Akt, apoptosis regulators).

Methodology: Western blotting allows for the detection and semi-quantification of a specific protein from a complex mixture of proteins extracted from cells.

Materials:

-

Cells treated with the test compound for a specified duration.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer.[15][16]

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[15]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.[7][15]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[16]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin).[15]

Protocol 3: Apoptosis Assessment by Annexin V-FITC/PI Staining

Objective: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with a test compound.

Methodology: This flow cytometry-based assay uses Annexin V-FITC to detect phosphatidylserine (PS) externalization on the outer leaflet of the plasma membrane (an early apoptotic event) and Propidium Iodide (PI) to identify cells with compromised membrane integrity (late apoptotic/necrotic cells).[17][18]

Materials:

-

Cells treated with the test compound.

-

Annexin V-FITC/PI Apoptosis Detection Kit.

-

Binding Buffer (provided in the kit).

-

Flow cytometer.

Procedure:

-

Cell Treatment & Harvesting: Seed cells (e.g., 2 x 10^5 cells/well in a 6-well plate) and treat with the test compound for the desired time (e.g., 24 or 48 hours).[18] Harvest both adherent and floating cells.

-

Cell Washing: Wash the collected cells twice with ice-cold PBS and centrifuge.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[18]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells (or cells with damaged membranes)

-

By employing these protocols, researchers can systematically investigate the mechanism of action of novel anticancer compounds, using the extensive data available for Curcumin as a benchmark for comparison and validation.

References

- 1. Potential anticancer properties and mechanisms of action of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential Anticancer Properties and Mechanisms of Action of Curcumin | Anticancer Research [ar.iiarjournals.org]

- 3. Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review of Curcumin and Its Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Role of Curcumin in Cancer: A Focus on the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Curcumin inhibits proliferation and promotes apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Curcumin: Modulator of Key Molecular Signaling Pathways in Hormone-Independent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Curcumin Inhibits Cell Viability and Increases Apoptosis of SW620 Human Colon Adenocarcinoma Cells via the Caudal Type Homeobox-2 (CDX2)/Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Curcumin induces apoptosis through the mitochondria-mediated apoptotic pathway in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer Activity of Curcumin on Human Breast Adenocarcinoma: Role of Mcl-1 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. wcrj.net [wcrj.net]

- 14. wjbphs.com [wjbphs.com]

- 15. OBM Genetics | Potential Synergistic Interaction Between Curcumin and Sorafenib Enhances Cytotoxicity in NCI-H5222 Lung Cancer Cells [lidsen.com]

- 16. Western blotting [bio-protocol.org]

- 17. spandidos-publications.com [spandidos-publications.com]